An In-depth Technical Guide to 1-Methoxy-4-methylphthalazine: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 1-Methoxy-4-methylphthalazine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-Methoxy-4-methylphthalazine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical structure, molecular weight, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential as a pharmacologically active agent.
Core Molecular Attributes of 1-Methoxy-4-methylphthalazine
1-Methoxy-4-methylphthalazine is a derivative of the phthalazine bicyclic heterocycle, a scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The core attributes of this specific compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-Methoxy-4-methylphthalazine | - |
| CAS Number | 35392-57-5 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.2 g/mol | [4] |
| Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)OC | [4] |
Strategic Synthesis of 1-Methoxy-4-methylphthalazine
The synthesis of 1-Methoxy-4-methylphthalazine can be logically approached through a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy is predicated on the well-established reactivity of halophthalazines, where the halogen atom is readily displaced by a suitable nucleophile.[5] In this case, the precursor of choice is 1-chloro-4-methylphthalazine, and the nucleophile is the methoxide ion.
The rationale for this synthetic route is twofold:
-
Precursor Accessibility: 1-chloro-4-methylphthalazine can be synthesized from readily available starting materials such as o-toluic acid or its derivatives through cyclization with hydrazine followed by chlorination.[6]
-
Reaction Efficacy: The electron-withdrawing nature of the phthalazine ring system facilitates nucleophilic attack at the C1 position, making the displacement of the chloride ion by a strong nucleophile like methoxide a highly favorable transformation.[5]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process, starting from the corresponding phthalazinone. This approach ensures a high-yielding and pure final product.
Caption: Proposed two-step synthesis of 1-Methoxy-4-methylphthalazine.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of 1-Methoxy-4-methylphthalazine. This protocol is based on established procedures for analogous reactions on the phthalazine scaffold.[5]
Step 1: Synthesis of 1-Chloro-4-methylphthalazine (Precursor)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphthalazin-1(2H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude 1-chloro-4-methylphthalazine. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of 1-Methoxy-4-methylphthalazine
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 1-chloro-4-methylphthalazine (1 equivalent) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Methoxy-4-methylphthalazine.
-
The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical and Spectroscopic Characterization
| Property | Predicted/Expected Value |
| Melting Point | Expected to be a solid at room temperature. |
| Boiling Point | N/A |
| Solubility | Likely soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
Predicted ¹H NMR Spectral Data
The following is a predicted ¹H NMR spectrum description for 1-Methoxy-4-methylphthalazine in CDCl₃. Chemical shifts (δ) are given in ppm relative to tetramethylsilane (TMS).
-
δ ~8.2-7.8 (m, 4H): Four aromatic protons of the phthalazine ring system.
-
δ ~4.1 (s, 3H): Three protons of the methoxy group (O-CH₃).
-
δ ~2.8 (s, 3H): Three protons of the methyl group (Ar-CH₃).
Potential Applications in Drug Discovery and Medicinal Chemistry
The phthalazine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds.[1][2][3] Numerous derivatives have been investigated for a wide range of therapeutic applications.
Anticancer Potential
A significant area of research for phthalazine derivatives is in oncology. Many compounds based on this scaffold have demonstrated potent anticancer activity.[5][6] One of the key mechanisms of action for some phthalazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein involved in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[6]
Caption: Potential mechanism of action for phthalazine derivatives as VEGFR-2 inhibitors.
Given the structural similarities to known VEGFR-2 inhibitors, 1-Methoxy-4-methylphthalazine represents a viable candidate for screening in anticancer drug discovery programs. Its specific substitution pattern may offer a unique pharmacological profile with potential for improved potency or selectivity.
Conclusion and Future Directions
1-Methoxy-4-methylphthalazine is a readily synthesizable heterocyclic compound with a chemical scaffold that is of high interest in medicinal chemistry. The proposed synthetic route offers a clear and efficient pathway for its preparation, enabling further investigation into its physicochemical properties and biological activities.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The execution of the proposed synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
-
In Vitro Biological Screening: Evaluation of the cytotoxic activity of 1-Methoxy-4-methylphthalazine against a panel of cancer cell lines to assess its potential as an anticancer agent.
-
Enzymatic Assays: Direct assessment of its inhibitory activity against key oncological targets such as VEGFR-2 and other relevant kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of 1-Methoxy-4-methylphthalazine to explore how modifications to the methoxy and methyl groups impact its biological activity, guiding the design of more potent and selective compounds.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 1-Methoxy-4-methylphthalazine as a potentially valuable molecule in the quest for novel therapeutics.
References
-
Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., Ibrahim, T. M., Abdelghany, T. M., Khojah, S. M., & Abouzid, K. A. M. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347–1367. [Link]
-
Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104425. [Link]
-
Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. [Link]
-
SpectraBase. (n.d.). 1-Methoxy-4-(2-thienyl)phthalazine. Retrieved March 24, 2026, from [Link]
-
Behalo, M. S., Gad El-karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6). [Link]
-
Chemsrc. (2026). 1-Methoxy-4-methylphthalazine. [Link]
-
Singh, N., & Kumar, A. (2015). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 7(12), 646-657. [Link]
Sources
- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. 1-Methoxy-4-methylphthalazine | CAS#:35392-57-5 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
